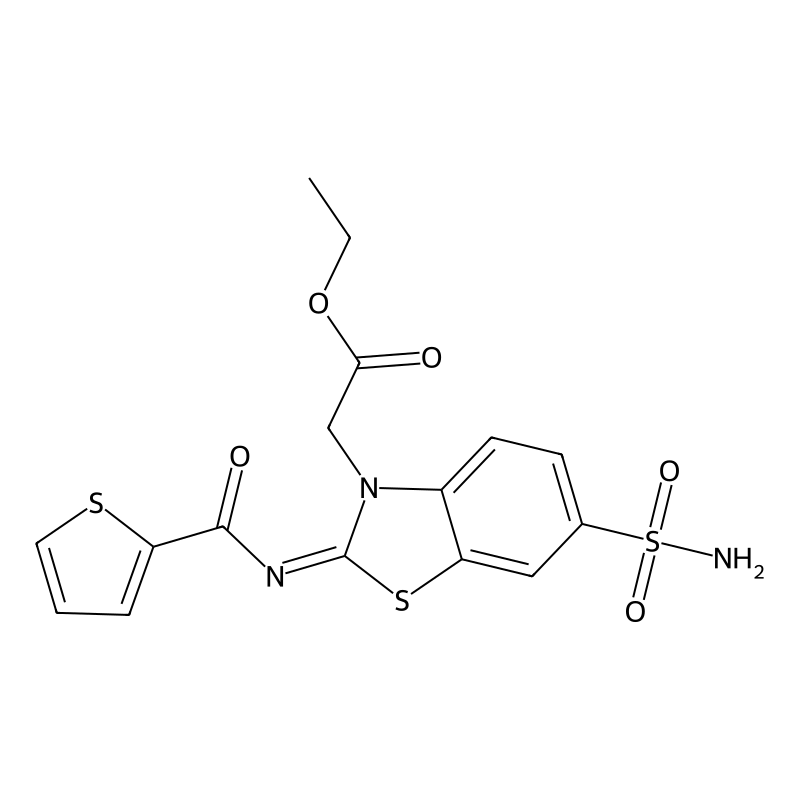

(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound characterized by its unique structural elements, which include a benzo[d]thiazole moiety, a thiophene ring, and a sulfamoyl group. This compound features an ethyl ester functional group and is notable for its potential biological activities, particularly in pharmacological applications.

There is no current information on the mechanism of action of (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. Similar compounds with a benzothiazole ring and a sulfamide group may target bacterial enzymes or inhibit bacterial growth []. However, specific details are lacking for this molecule.

Here are some possibilities for why this compound might be of interest to researchers:

- New Drug Discovery: This molecule contains several functional groups that are commonly found in bioactive molecules. The benzothiazole and thiophene rings are present in many drugs, and the sulphonamide group can be involved in various interactions with biological targets [, ]. Researchers might synthesize and test this compound to see if it has any useful biological activities.

- Material Science: Compounds with similar structures can exhibit interesting properties such as fluorescence or non-linear optical properties []. Researchers might investigate if (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has similar properties that could be useful in material science applications.

The chemical reactivity of (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be understood through various types of reactions, including:

- Nucleophilic substitutions: The presence of the sulfamoyl group can facilitate nucleophilic attack, leading to the formation of new bonds.

- Hydrolysis: The ester linkage can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acid and alcohol.

- Condensation reactions: The imine functional group may participate in condensation reactions, potentially forming more complex structures.

These reactions are mediated by specific catalysts or conditions, reflecting the compound's versatility in synthetic organic chemistry.

The biological activity of (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has been investigated through various studies. Its structural components suggest potential activity against several biological targets:

- Antimicrobial properties: Compounds with similar structural motifs often exhibit activity against bacteria and fungi.

- Anticancer effects: The presence of the benzo[d]thiazole and thiophene rings may contribute to cytotoxicity against cancer cell lines.

- Enzyme inhibition: The sulfamoyl group may interact with key enzymes involved in metabolic pathways, offering therapeutic possibilities.

Predictive models have been utilized to assess the biological activity spectrum of this compound based on its chemical structure, indicating promising pharmacological profiles .

The synthesis of (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be approached through several methods:

- Multi-step synthesis: This involves the sequential formation of functional groups starting from simpler precursors. Key steps may include:

- Formation of the benzo[d]thiazole core.

- Introduction of the thiophene ring via coupling reactions.

- Sulfonamide formation to incorporate the sulfamoyl group.

- Esterification to yield the final compound.

- One-pot reactions: Recent advancements in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single reaction vessel, enhancing efficiency and yield.

- Computer-aided synthesis planning: Utilizing software tools to predict optimal synthetic routes based on existing literature and known reaction conditions can streamline the synthesis process .

(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has potential applications in various fields:

- Pharmaceutical development: Its unique structure may lead to novel therapeutic agents targeting specific diseases, particularly infections or cancers.

- Agricultural chemistry: Compounds with antimicrobial properties can be explored for use as pesticides or fungicides.

- Material science: The compound's unique electronic properties could be harnessed in developing advanced materials for electronics or sensors.

Interaction studies are crucial for understanding how (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate interacts with biological systems:

- Binding affinity assays: Evaluating how well the compound binds to target proteins or enzymes can provide insights into its mechanism of action.

- In vitro assays: Testing against various cell lines helps assess cytotoxicity and selectivity.

- In vivo studies: Animal models can reveal pharmacokinetics and bioavailability, essential for determining therapeutic potential.

These studies employ advanced techniques such as high-throughput screening and computational modeling to predict interactions and optimize lead compounds .

Several compounds share structural similarities with (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, each possessing distinct biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfamoyl group | Antibacterial |

| Benzothiazole derivatives | Benzothiazole core | Anticancer |

| Thiophene derivatives | Thiophene ring | Antimicrobial |

Uniqueness

The uniqueness of (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate lies in its combination of multiple functional groups that may synergistically enhance its biological activity compared to other compounds. This multifaceted approach could lead to more effective therapeutic agents with reduced side effects.